molecular formula C15H12OS2 B14120468 8-Methylthiodibenzothiepin-10(11H)-one

8-Methylthiodibenzothiepin-10(11H)-one

Cat. No.: B14120468
M. Wt: 272.4 g/mol
InChI Key: ILOBTOFGTJBHQT-UHFFFAOYSA-N
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Description

8-Methylthiodibenzothiepin-10(11H)-one is a chemical compound that belongs to the class of dibenzothiepins These compounds are characterized by a tricyclic structure containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylthiodibenzothiepin-10(11H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dibenzothiepin Core: This can be achieved through cyclization reactions involving aromatic compounds and sulfur-containing reagents.

    Introduction of the Methylthio Group: This step may involve the use of methylthiolating agents under specific conditions.

    Oxidation to Form the Ketone: The final step often involves oxidation reactions to introduce the ketone functional group.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Methylthiodibenzothiepin-10(11H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of reduction reactions.

    Substituted Aromatics: Products of substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methylthiodibenzothiepin-10(11H)-one depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiepin: The parent compound without the methylthio and ketone groups.

    Thioxanthene: A similar tricyclic compound with sulfur atoms.

    Phenothiazine: Another tricyclic compound with nitrogen and sulfur atoms.

Uniqueness

8-Methylthiodibenzothiepin-10(11H)-one is unique due to the presence of the methylthio group and the ketone functional group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H12OS2

Molecular Weight

272.4 g/mol

IUPAC Name

8-methylsulfanyl-11H-benzo[d][1]benzothiepin-10-one

InChI

InChI=1S/C15H12OS2/c1-17-15-9-10(16)8-13-11-4-2-3-5-14(11)18-7-6-12(13)15/h2-7,9H,8H2,1H3

InChI Key

ILOBTOFGTJBHQT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)CC2=C1C=CSC3=CC=CC=C23

Origin of Product

United States

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